(S)-Piperidine-3-sulfonamide
Description
Significance of Piperidine (B6355638) and Sulfonamide Moieties in Chemical Biology
The prominence of the (S)-piperidine-3-sulfonamide scaffold in medicinal chemistry is rooted in the individual contributions of its constituent parts: the piperidine ring and the sulfonamide group. Both are independently recognized as "privileged structures" in drug design, meaning they are frequently found in a wide range of biologically active compounds.
The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in approved pharmaceuticals. researchgate.net Its prevalence stems from its ability to introduce a basic nitrogen center, which can be crucial for target engagement and can improve the pharmacokinetic properties of a molecule, such as its solubility and ability to cross cell membranes. encyclopedia.pub The flexible, chair-like conformation of the piperidine ring also allows for the precise spatial arrangement of substituents, enabling optimized interactions with biological targets. nih.gov Piperidine derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antiviral, analgesic, and antipsychotic effects. encyclopedia.pubijnrd.org
The sulfonamide group (-SO₂NH₂) is another cornerstone of medicinal chemistry. ajchem-b.com Historically, sulfonamides were the first class of synthetic antimicrobial agents, revolutionizing the treatment of bacterial infections before the advent of penicillin. ajchem-b.comresearchgate.net Beyond their antibacterial properties, sulfonamides are found in drugs with diverse therapeutic applications, including antiviral, anticancer, and antidiabetic agents. ajchem-b.combohrium.com The sulfonamide group is a versatile functional group that can act as a hydrogen bond donor and acceptor, and its chemical stability and the relative ease with which it can be synthesized and modified make it an attractive component in drug design. benthamdirect.com
Historical Context of Piperidine-Sulfonamide Chemistry in Research
The journey of the piperidine-sulfonamide scaffold in research is a story of convergence. While both piperidine and sulfonamide moieties have long and independent histories in medicinal chemistry, their combination into a single scaffold is a more recent development, driven by the ongoing search for novel chemical entities with improved therapeutic profiles.
The initial wave of sulfonamide research, which began with the discovery of Prontosil in the 1930s, primarily focused on aromatic sulfonamides. bohrium.com Concurrently, research into piperidine-containing natural products and synthetic derivatives was also burgeoning, revealing their broad biological potential. encyclopedia.pub
The deliberate combination of these two pharmacophores into piperidine-sulfonamide structures represents a more contemporary strategy in drug discovery. This approach is often guided by structure-based drug design, where researchers aim to create molecules that can optimally interact with the binding sites of specific biological targets. The piperidine ring provides a versatile three-dimensional framework, while the sulfonamide group can engage in key interactions, such as hydrogen bonding with protein residues. Recent studies have highlighted the potential of piperidine-sulfonamide scaffolds in developing agents for a variety of diseases, including cancer and viral infections. acs.orgplos.org
Enantiomeric Purity and Stereochemical Considerations in Drug Design Research
A critical aspect of the this compound scaffold is its defined stereochemistry. The "(S)" designation indicates that the chiral center at the 3-position of the piperidine ring has a specific three-dimensional arrangement. This enantiomeric purity is of paramount importance in modern drug design.
Biological systems, such as enzymes and receptors, are themselves chiral. Consequently, the different enantiomers of a chiral drug can interact with these targets in distinct ways, leading to significant differences in their pharmacological activity. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other (the distomer) may be less active, inactive, or even cause undesirable side effects. researchgate.netnih.gov
The U.S. Food and Drug Administration (FDA) has recognized the importance of stereochemistry in drug development, issuing guidelines that require the characterization of individual enantiomers. nih.gov This has led to a shift in the pharmaceutical industry towards the development of single-enantiomer drugs, a strategy often referred to as "chiral switching." researchgate.net The use of an enantiomerically pure scaffold like this compound from the outset of a drug discovery program can simplify development, lead to a more selective pharmacological profile, and potentially improve the therapeutic index of the final drug candidate. researchgate.netmdpi.com The synthesis of enantiomerically pure compounds can be more challenging and costly, but the potential benefits in terms of efficacy and safety often outweigh these hurdles. lifechemicals.com
| Compound/Concept | Significance in Medicinal Chemistry |
| Piperidine | A versatile, saturated nitrogen-containing heterocycle frequently found in pharmaceuticals. It can improve pharmacokinetic properties and allows for precise spatial arrangement of substituents. researchgate.netencyclopedia.pub |
| Sulfonamide | A key functional group with a long history in medicine, initially as antibacterial agents. It is a versatile hydrogen bond donor/acceptor and is readily synthesized and modified. ajchem-b.combohrium.combenthamdirect.com |
| This compound | A chiral scaffold combining the favorable properties of both piperidine and sulfonamide moieties, offering a unique 3D architecture for drug design. |
| Enantiomeric Purity | Crucial for modern drug design as biological targets are chiral. Using a single enantiomer can lead to improved efficacy and safety profiles. researchgate.netnih.govmdpi.com |
Structure
3D Structure
Properties
Molecular Formula |
C5H12N2O2S |
|---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
(3S)-piperidine-3-sulfonamide |
InChI |
InChI=1S/C5H12N2O2S/c6-10(8,9)5-2-1-3-7-4-5/h5,7H,1-4H2,(H2,6,8,9)/t5-/m0/s1 |
InChI Key |
RYMQXPUHFWFSSQ-YFKPBYRVSA-N |
Isomeric SMILES |
C1C[C@@H](CNC1)S(=O)(=O)N |
Canonical SMILES |
C1CC(CNC1)S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for S Piperidine 3 Sulfonamide and Its Derivatives
Stereoselective Synthesis of (S)-Piperidine-3-sulfonamide Core
The primary challenge in synthesizing this compound lies in the stereocontrolled introduction of the sulfonamide group at the C3 position of the piperidine (B6355638) ring. This is typically achieved by first synthesizing a chiral precursor, (S)-3-aminopiperidine, which is then converted to the desired sulfonamide. Two main strategies are employed for obtaining the chiral amine precursor: asymmetric synthesis and chiral pool synthesis.
Asymmetric Synthesis Approaches
Asymmetric synthesis aims to create the chiral center in the desired configuration from a prochiral starting material. Enzymatic kinetic resolution has emerged as a powerful tool for accessing enantiomerically pure 3-aminopiperidine derivatives.
One notable method involves the use of ω-transaminases for the asymmetric amination of a prochiral precursor, N-Boc-3-piperidone. beilstein-journals.org This biocatalytic approach allows for the synthesis of both (R)- and (S)-enantiomers of N-Boc-3-aminopiperidine with high enantiomeric excess (ee). beilstein-journals.org The choice of enzyme dictates the stereochemical outcome of the reaction.
| Entry | Enzyme | Product Enantiomer | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | ω-Transaminase A | (S)-N-Boc-3-aminopiperidine | >99 | >99 |
| 2 | ω-Transaminase B | (R)-N-Boc-3-aminopiperidine | >99 | >99 |
Table 1: Enzymatic Asymmetric Synthesis of N-Boc-3-aminopiperidine. beilstein-journals.org
Another asymmetric strategy involves the chemical resolution of racemic 3-aminopiperidine using a chiral resolving agent. For instance, (R)-(-)-mandelic acid can be used to selectively precipitate the diastereomeric salt of (S)-3-aminopiperidine, which can then be liberated to afford the desired enantiomerically pure amine.
Chiral Pool Synthesis Strategies
Chiral pool synthesis utilizes readily available enantiopure starting materials from nature to construct the target molecule. L-glutamic acid is a common chiral precursor for the synthesis of (S)-piperidine derivatives. A multi-step synthesis starting from L-glutamic acid can yield (S)-3-aminopiperidine, which can then be converted to this compound. While effective, this approach often involves a greater number of synthetic steps compared to asymmetric methods.
Once the chiral (S)-3-aminopiperidine is obtained, it can be converted to the primary sulfonamide. A common method involves the reaction of the amine with sulfuryl chloride (SO₂Cl₂) in the presence of a base to form the corresponding sulfamoyl chloride, which is subsequently hydrolyzed to the sulfonamide.
Derivatization Strategies of the Sulfonamide Moiety
The sulfonamide group of this compound offers a versatile handle for further chemical modification, allowing for the exploration of structure-activity relationships. The primary modes of derivatization involve reactions at the nitrogen atom of the sulfonamide.
N-Substitution Reactions
The nitrogen of the sulfonamide can be functionalized through N-alkylation and N-arylation reactions. These reactions typically require activation of the sulfonamide nitrogen, often through deprotonation with a suitable base.
N-Alkylation: The introduction of alkyl groups can be achieved by reacting the sulfonamide with an alkyl halide in the presence of a base such as potassium carbonate or sodium hydride. tandfonline.com The choice of solvent and temperature can influence the reaction efficiency.
N-Arylation: The coupling of an aryl group to the sulfonamide nitrogen can be accomplished using various transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically employs a palladium or copper catalyst with a suitable ligand to couple the sulfonamide with an aryl halide or triflate.
| Entry | Alkylating/Arylating Agent | Base | Catalyst/Ligand | Product |
| 1 | Methyl iodide | K₂CO₃ | - | (S)-N-Methylpiperidine-3-sulfonamide |
| 2 | Benzyl bromide | NaH | - | (S)-N-Benzylpiperidine-3-sulfonamide |
| 3 | Phenylboronic acid | Cs₂CO₃ | Cu(OAc)₂ | (S)-N-Phenylpiperidine-3-sulfonamide |
Table 2: Representative N-Substitution Reactions of a Piperidine Sulfonamide Scaffold.
Sulfonyl Chloride Coupling Reactions
While not a direct derivatization of the sulfonamide itself, the synthesis of N-substituted sulfonamides can also be achieved by reacting a chiral piperidine precursor with a variety of sulfonyl chlorides. For instance, N-protected (S)-piperidine-3-amine can be reacted with different aryl or alkyl sulfonyl chlorides to generate a library of N-substituted this compound derivatives. This approach offers a modular way to introduce diverse functionality at the sulfonamide nitrogen.
Functionalization of the Piperidine Ring System
Modification of the piperidine ring of this compound can provide access to a wider range of analogues with potentially improved pharmacological properties. The presence of the sulfonamide group and the need to maintain the stereochemical integrity at C3 present challenges and opportunities for regioselective functionalization.
C-H functionalization has emerged as a powerful strategy for the direct introduction of substituents onto the piperidine ring. researchgate.net While the C2 position is electronically activated due to the adjacent nitrogen, the C3 and C4 positions can also be targeted under specific reaction conditions. For a 3-substituted piperidine, functionalization at C2, C4, C5, and C6 could be envisioned.
Transition-metal-catalyzed C-H activation, often directed by a removable protecting group on the piperidine nitrogen, can enable the introduction of aryl or alkyl groups at specific positions. The choice of catalyst and directing group is crucial for controlling the regioselectivity of these transformations. For example, a palladium catalyst can be used to achieve α-arylation of N-Boc-piperidine derivatives. nih.gov
It is important to note that the electronic and steric properties of the sulfonamide group at the 3-position will influence the reactivity and regioselectivity of C-H functionalization reactions on the piperidine ring. Further research is needed to explore the direct functionalization of the this compound scaffold.
Ring Nitrogen Functionalization
Functionalization of the secondary amine in the piperidine ring is a primary strategy for derivatization. This approach allows for the introduction of a wide array of substituents, significantly altering the molecule's physicochemical properties. Common methods include N-acylation and N-sulfonylation.
N-Acylation: The piperidine nitrogen can be readily acylated through amide coupling reactions with carboxylic acids. This transformation is typically facilitated by coupling agents. For instance, the condensation of a piperidine derivative with a carboxylic acid can be achieved using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) in an anhydrous solvent like acetonitrile. nih.gov This method provides a reliable route to a diverse range of N-acyl piperidine sulfonamides.
N-Sulfonylation: Another key functionalization strategy is the reaction of the piperidine nitrogen with various sulfonyl chlorides. researchgate.net This reaction is generally carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net This approach leads to the formation of stable sulfonamide linkages and is fundamental in creating derivatives with distinct electronic and steric properties. researchgate.net The use of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen is a common tactic, which can be removed using acidic conditions (e.g., 4N HCl in dioxane) to yield the free amine, ready for subsequent functionalization. researchgate.netnih.gov
| Reaction Type | Reagents and Conditions | Functional Group Introduced | Reference |
| N-Acylation | Carboxylic Acid, EDCI, HOBt, dry CH₃CN | Acyl (Amide) | nih.gov |
| N-Sulfonylation | Substituted Sulfonyl Chloride, DIPEA, DMF | Sulfonyl | researchgate.netresearchgate.net |
| N-Boc Deprotection | 4 N HCl in dioxane, DCM | Free Amine (for further reaction) | researchgate.netnih.gov |
Carbon-Position Functionalization at the Piperidine Nucleus
Direct functionalization of the carbon framework of the piperidine ring represents a more advanced and challenging synthetic strategy. Modern catalytic methods have enabled site-selective C-H functionalization, allowing for the installation of substituents at specific positions (C2, C3, or C4) of the piperidine nucleus. nih.gov
The site selectivity of these reactions is often controlled by the interplay between the catalyst and the protecting group on the piperidine nitrogen. nih.gov Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes are a powerful tool for this purpose. For example:
C2 Functionalization: This position is electronically activated due to the adjacent nitrogen atom. Using a bulky N-Boc protecting group with a dirhodium catalyst like Rh₂(R-TCPTAD)₄ can direct the insertion of an arylacetate group to the C2 position. nih.gov
C4 Functionalization: The steric and electronic properties of the catalyst and substrate can be tuned to override the inherent preference for the C2 position. When N-α-oxoarylacetyl-piperidines are used with a specific rhodium catalyst, Rh₂(S-2-Cl-5-BrTPCP)₄, C-H functionalization occurs preferentially at the C4 position. nih.gov
C3 Functionalization: The C3 position is electronically deactivated by the inductive effect of the nitrogen atom, making direct C-H insertion challenging. An indirect approach involves the asymmetric cyclopropanation of an N-Boc-tetrahydropyridine precursor, followed by a regio- and stereoselective reductive ring-opening of the resulting cyclopropane (B1198618) to introduce a substituent at the C3 position. nih.gov
These catalyst- and protecting-group-controlled strategies provide a sophisticated toolbox for creating positional analogues of complex piperidine-containing molecules. nih.gov
| Target Position | Strategy | Key Reagents/Catalyst | N-Protecting Group | Reference |
| C2 | Direct C-H Insertion | Rh₂(R-TCPTAD)₄ | N-Boc | nih.gov |
| C4 | Direct C-H Insertion | Rh₂(S-2-Cl-5-BrTPCP)₄ | N-α-oxoarylacetyl | nih.gov |
| C3 | Indirect (Cyclopropanation/Ring Opening) | Rhodium Catalyst | N-Boc | nih.gov |
Advanced Synthetic Transformations Incorporating the this compound Scaffold
Beyond simple derivatization, the this compound core can be incorporated into more complex molecular architectures using advanced synthetic methods like multicomponent reactions and by applying principles of green chemistry.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are a powerful tool for rapidly generating molecular diversity. taylorfrancis.commdpi.com The piperidine scaffold is frequently synthesized or utilized in such reactions. taylorfrancis.com
While specific examples incorporating this compound as a starting building block are not extensively detailed, analogous MCRs highlight the potential of this approach. For instance, piperidine itself can act as a dual-system catalyst alongside molecular iodine in the one-pot, three-component synthesis of coumarin-3-carboxamides from salicylaldehyde, amines, and diethylmalonate. mdpi.com Another relevant example is the oxidative coupling of arenesulfonamides, acetylenes, and secondary amines, demonstrating the integration of both sulfonamide and amine moieties in a multicomponent fashion. researchgate.net These precedents suggest the feasibility of designing novel MCRs that utilize this compound to construct highly functionalized and complex heterocyclic systems in a single, efficient step.
| MCR Type | Key Components | Catalyst/Promoter | Product Scaffold | Reference |
| Coumarin Synthesis | Salicylaldehyde, Amine, Diethylmalonate | Piperidine-Iodine | Coumarin-3-carboxamide | mdpi.com |
| Oxidative Coupling | Arenesulfonamide, Acetylene, Secondary Amine | Copper catalyst | N-(alkenylidene)sulfonamide | researchgate.net |
| Piperidine Synthesis | Aromatic Aldehyde, Amine, Acetoacetic Ester | ZrOCl₂·8H₂O | Functionalized Piperidine | taylorfrancis.com |
Green Chemistry Principles in Synthesis Research
The application of green chemistry principles to the synthesis of sulfonamides and their derivatives is an area of growing importance, aiming to reduce environmental impact and improve safety and efficiency.
One prominent green approach is the development of synthetic methods in aqueous media. A facile and environmentally benign synthesis of sulfonamides has been described that proceeds under dynamic pH control in water. rsc.org This methodology uses equimolar amounts of amino compounds and arylsulfonyl chlorides, completely omitting the need for organic bases. Product isolation is simplified to filtration after acidification, resulting in excellent yields and purity without requiring further purification. rsc.org
Another significant advancement is the use of mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent. A solvent-free, one-pot mechanochemical process has been developed for sulfonamide synthesis. rsc.org This method involves a tandem oxidation-chlorination of disulfides, followed by amination, all carried out in a ball mill. This approach is not only environmentally friendly but also cost-effective and efficient. rsc.org
| Green Chemistry Approach | Key Features | Advantages | Reference |
| Synthesis in Water | Aqueous media, dynamic pH control, no organic base | Environmentally benign, simple workup, high purity | rsc.org |
| Mechanosynthesis | Solvent-free, one-pot, solid-state reaction | Reduced waste, cost-effective, high efficiency | rsc.org |
Enzymatic Inhibition Profiles of S Piperidine 3 Sulfonamide Derivatives
Dihydropteroate (B1496061) Synthase (DHPS) Inhibition Research
(S)-Piperidine-3-sulfonamide derivatives have been investigated for their potential as antibacterial agents, primarily through the inhibition of dihydropteroate synthase (DHPS). nih.govresearchgate.net DHPS is a crucial enzyme in the folate biosynthesis pathway of bacteria, catalyzing the formation of 7,8-dihydropteroate from p-aminobenzoic acid (pABA). nih.govnih.gov By inhibiting this enzyme, sulfonamide-based compounds disrupt DNA replication and essential amino acid synthesis, which hinders bacterial growth and proliferation. nih.gov
Research into a series of sulfanilamide derivatives incorporating piperidine (B6355638) fragments revealed significant antibacterial activity against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). nih.gov The chemical structure of sulfonamides is similar to that of pABA, allowing them to competitively bind to the active site of DHPS. nih.govscispace.com
One particular derivative, compound C4, demonstrated exceptional inhibitory activity against Xoo, with a half-maximal effective concentration (EC50) of 2.02 µg/mL. nih.govresearchgate.net This potency was significantly greater than that of commercial bactericides such as bismerthiazol (B1226852) and thiodiazole copper. nih.govresearchgate.net Biochemical assays confirmed that compound C4's mechanism of action involves interaction with DHPS and damage to the bacterial cell membrane. nih.govresearchgate.net In vivo testing on rice bacterial leaf blight showed that compound C4 provided curative and protective effects superior to those of the commercial agents. nih.gov
| Compound | Target Organism | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) of Reference |
|---|---|---|---|---|
| C4 | Xanthomonas oryzae pv. oryzae (Xoo) | 2.02 | Bismerthiazol | 42.38 |
| C4 | Xanthomonas oryzae pv. oryzae (Xoo) | 2.02 | Thiodiazole Copper | 64.50 |
Biological Activity Research and Mechanistic Investigations of S Piperidine 3 Sulfonamide Derivatives
Antimicrobial Research
The antimicrobial properties of piperidine-sulfonamide derivatives have been explored against a variety of bacterial and fungal pathogens. Research has highlighted their potential in both clinical and agricultural settings.
Studies have demonstrated that sulfonamide derivatives incorporating a piperidine (B6355638) moiety possess notable antibacterial capabilities, particularly against plant pathogenic bacteria.
Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac): A novel series of sulfanilamide derivatives containing piperidine fragments showed excellent in vitro antibacterial potency towards Xoo, the causative agent of bacterial leaf blight in rice, and Xac, which causes citrus canker. doaj.orgnih.govnih.govresearchgate.net One particular derivative, designated as molecule C4, exhibited outstanding inhibitory activity against Xoo with a half-maximal effective concentration (EC50) of 2.02 µg/mL. doaj.orgnih.govnih.govresearchgate.net This potency was significantly greater than commercial agents like bismerthiazol (B1226852) (EC50 = 42.38 µg/mL) and thiodiazole copper (EC50 = 64.50 µg/mL). doaj.orgnih.govnih.govresearchgate.net Many compounds in the series demonstrated EC50 values against Xoo and Xac ranging from 2.65 to 11.83 µg/mL and 4.74 to 21.26 µg/mL, respectively. nih.gov
Staphylococcus aureus : Sulfonamide derivatives are recognized as a promising scaffold for developing new agents against Staphylococcus aureus, including methicillin-resistant strains (MRSA). biointerfaceresearch.com While traditional sulfonamides are bacteriostatic, some novel derivatives have been shown to be bactericidal and can overcome resistance to older sulfa drugs. Certain piperidine derivatives have demonstrated activity against the Gram-positive S. aureus.
Pseudomonas aeruginosa : The efficacy of sulfonamides against Pseudomonas aeruginosa is generally limited. Many reports indicate that this Gram-negative bacterium exhibits resistance to this class of compounds.
Table 1: Antibacterial Efficacy of Piperidine-Sulfonamide Derivatives against Plant Pathogens
| Compound/Agent | Target Organism | EC50 (µg/mL) | Reference |
| Molecule C4 | Xanthomonas oryzae pv. oryzae (Xoo) | 2.02 | doaj.orgnih.govnih.gov |
| Bismerthiazol | Xanthomonas oryzae pv. oryzae (Xoo) | 42.38 | doaj.orgnih.govnih.gov |
| Thiodiazole Copper | Xanthomonas oryzae pv. oryzae (Xoo) | 64.50 | doaj.orgnih.govnih.gov |
| Compound Series A | Xanthomonas oryzae pv. oryzae (Xoo) | 2.65 - 11.83 | nih.gov |
| Compound Series A | Xanthomonas axonopodis pv. citri (Xac) | 4.74 - 21.26 | nih.gov |
The potential of piperidine-sulfonamide derivatives extends to antifungal applications.
Research into novel sulfonyl piperidine carboxamides revealed moderate to good activity against several fungal organisms. researchgate.net Specifically, certain derivatives showed efficacy against Candida albicans, Aspergillus flavus, and Aspergillus niger. researchgate.net In a separate study, a series of chalcone derivatives that include a piperidine sulfonamide moiety also demonstrated good antifungal activities against various fungi. doaj.org For instance, compound X17 was highly effective against Sclerotinia sclerotiorum, Phomopsis sp., and Phytophthora capsici, with EC50 values of 10.43, 10.78, and 12.02 µg/mL, respectively. doaj.org
Investigations into how these derivatives exert their antimicrobial effects have pointed to a multi-faceted approach, targeting fundamental bacterial processes.
Cell Membrane Integrity Disruption : A primary mechanism identified for certain piperidine-sulfonamide derivatives is the disruption of bacterial cell membranes. Biochemical assays confirmed that the potent antibacterial compound C4 irreversibly damaged the cell membrane of Xoo. nih.govnih.govresearchgate.net This damage leads to increased membrane permeability and eventual cell death. nih.gov The mechanism of another series of antifungal chalcone derivatives containing piperidine sulfonamide was also found to involve the disruption of the fungal cell membrane. doaj.org
Interference with Folate Biosynthesis : Consistent with the classical mechanism of sulfonamides, these derivatives can act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS). nih.govnih.gov This enzyme is critical for the biosynthesis of folic acid in bacteria, a pathway essential for producing nucleotides and certain amino acids. nih.gov By binding to the active site of DHPS, the compounds block folate production, thereby impeding DNA replication and halting bacterial growth. nih.govnih.gov Molecular docking studies have supported the interaction between compound C4 and DHPS. nih.gov
Information regarding the direct interference with peptidoglycan formation for this specific class of piperidine-sulfonamide derivatives is not the primary mechanism highlighted in the available research. The predominant mechanisms identified are the disruption of cell membrane integrity and the inhibition of dihydropteroate synthase.
Antiviral Research
The structural features of piperidine-sulfonamide derivatives have also made them attractive candidates for antiviral drug discovery, with research targeting various viral proteins and replication stages.
The Hepatitis C Virus (HCV) non-structural protein 4B (NS4B) is essential for forming the viral replication complex and is a key target for antiviral therapies. Novel drug discovery efforts have focused on inhibitors of NS4B, with piperidine and sulfonamide derivatives being among the chemical classes investigated for this purpose. These compounds are explored for their potential to disrupt the function of NS4B, thereby inhibiting viral replication.
Research has expanded to evaluate the efficacy of sulfonamide-based compounds, including those with piperidine-like heterocyclic structures, against a range of other viruses.
Marburg Virus (MARV) : Studies have shown that piperidine-substituted sulfonamides exhibit inhibitory activity against the entry of the Marburg virus into cells.
Broad-Spectrum Antiviral Screening : In one study, a series of novel benzothiazole-bearing N-sulfonamide derivatives were tested against several DNA and RNA viruses. The screening included Herpes Simplex Virus type 1 (HSV-1), Hepatitis A Virus (HAV), Coxsackievirus B4 (CBV4), Adenovirus type 7 (HAdV7), and a genotype of HCV (HCVcc). The results indicated that specific compounds demonstrated an impressive antiviral effect against HSV-1, CBV4, and HAV.
Table 2: Antiviral Screening of Sulfonamide Derivatives
| Virus | Compound Class | Activity Noted |
| Marburg virus (MARV) | Piperidine-substituted sulfonamides | Inhibition of viral entry |
| Herpes Simplex Virus type 1 (HSV-1) | Benzothiazole N-sulfonamide derivatives | Promising antiviral effect |
| Hepatitis A Virus (HAV) | Benzothiazole N-sulfonamide derivatives | Promising antiviral effect |
| Hepatitis C Virus (HCVcc) | Benzothiazole N-sulfonamide derivatives | Antiviral activity observed |
| Coxsackievirus B4 (CBV4) | Benzothiazole N-sulfonamide derivatives | Promising antiviral effect |
| Adenovirus type 7 (HAdV7) | Benzothiazole N-sulfonamide derivatives | Antiviral activity observed |
Anticancer Research
Research into the anticancer potential of derivatives related to the (S)-piperidine scaffold has identified promising compounds, particularly in the area of melanoma treatment. While direct studies on (S)-piperidine-3-sulfonamide derivatives are limited, research on structurally similar (S)-N-arylpiperidine-3-carboxamide derivatives provides valuable insights.
A study focused on senescence-inducing small molecules for the treatment of melanoma identified a series of N-arylpiperidine-3-carboxamide derivatives with significant antimelanoma activity. Through high-throughput and high-content screening, an initial hit compound featuring the N-arylpiperidine-3-carboxamide scaffold was found to induce senescence-like phenotypic changes in human melanoma A375 cells. asianpubs.org
Further structure-activity relationship (SAR) studies led to the identification of more potent analogues. Notably, the stereochemistry at the 3-position of the piperidine ring was found to be crucial for activity. The (S)-isomers consistently demonstrated higher potency than their (R)-counterparts. One of the most promising compounds, designated as compound 54 , is an S-isomer that exhibited markedly improved antimelanoma activity. asianpubs.org This compound induced a senescence-like phenotype in A375 cells and demonstrated significant antiproliferative effects. asianpubs.org
The detailed activity of selected (S)-N-arylpiperidine-3-carboxamide derivatives against the A375 human melanoma cell line is presented below.
| Compound | Description | Antiproliferative Activity (IC₅₀, µM) | Senescence-Inducing Activity (EC₅₀, µM) |
|---|---|---|---|
| 50 | S-isomer with specific substitutions | 0.14 | N/A |
| 51 | S-isomer with specific substitutions | 0.16 | N/A |
| 54 | S-isomer with a pyridine (B92270) B ring and pyrrole at R³ | 0.03 | 0.04 |
These findings underscore the importance of the (S)-configuration in this class of piperidine derivatives for achieving potent anticancer effects against melanoma. The mechanism of action involves the induction of a senescence-like phenotype, which represents a promising therapeutic strategy in oncology. asianpubs.org
Antioxidant Activity Research
The antioxidant potential of piperidine-containing compounds has been a subject of scientific inquiry, given the role of oxidative stress in various pathological conditions. While specific studies focusing exclusively on this compound derivatives are not extensively documented, research on broader classes of piperidine sulfonamides provides relevant data.
A study involving the synthesis of novel 2-thiouracil-5-sulfonamide derivatives, which were further modified to include various heterocyclic systems, evaluated their antioxidant capabilities. The antioxidant activity was assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The results indicated that many of the synthesized compounds exhibited notable free radical scavenging efficacies, with IC₅₀ values ranging from 7.55 ± 1.70 µg/mL to 80.0 ± 0.70 µg/mL. google.com The study highlighted that the introduction of specific heterocyclic moieties, such as thiazole and pyridine rings, enhanced the radical scavenging activity of the parent sulfonamide compounds. google.com
The mechanism behind the antioxidant activity of these sulfonamide derivatives is attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals like DPPH. google.com The structure-activity relationship analysis revealed that the antioxidant capacity is dependent on the nature of the heterocyclic pharmacophore and the substituents on the aromatic rings. google.com For instance, the presence of an amino group on a pyridine ring was found to enhance antioxidant activity, likely due to its electron-donating properties which facilitate the quenching of free radicals. google.com
Although this research does not specify the stereochemistry of the piperidine-3-sulfonamide (B1358856) core, it establishes that sulfonamide-based compounds can be effective antioxidants. The findings suggest that derivatives of this compound could potentially exhibit similar or enhanced antioxidant properties, warranting further investigation into this specific chemical space.
Antimalarial Research
The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of novel antimalarial agents. Sulfonamide and piperidine moieties are both recognized pharmacophores in antimalarial drug discovery.
Research has been conducted on pyrimidine-tethered spirochromane-based sulfonamide derivatives that incorporate a piperidine ring in their structure. A series of these compounds demonstrated strong antimalarial activity against both chloroquine (CQ)-sensitive (3D7) and CQ-resistant (W2) strains of P. falciparum. researchgate.netgoogle.com For instance, compound SZ14 , which features a trifluoromethyl substitution on the benzene (B151609) ring of the sulfonamide portion, showed potent activity with an IC₅₀ value of 2.84 μM against the 3D7 strain. Another compound, SZ9 , also displayed single-digit micromolar activity. researchgate.netgoogle.com
The proposed mechanism of action for these potent compounds involves the inhibition of essential parasitic enzymes, falcipain-2 (FP-2) and falcipain-3 (FP-3), which are cysteine proteases crucial for the parasite's life cycle. researchgate.netgoogle.com The inhibitory concentrations for the most active compounds against these enzymes were also in the low micromolar range. researchgate.netgoogle.com
The following table summarizes the in vitro antimalarial and enzymatic activities of representative sulfonamide derivatives containing a piperidine ring.
| Compound | Antimalarial Activity vs. P. falciparum 3D7 (IC₅₀, µM) | FP-2 Inhibition (IC₅₀, µM) | FP-3 Inhibition (IC₅₀, µM) |
|---|---|---|---|
| SZ9 | 3.22 | 5.4 | 6.3 |
| SZ14 | 2.84 | 4.1 | 4.9 |
While the specific stereochemistry of the piperidine moiety was not the focus of this study, the findings highlight the potential of combining sulfonamide and piperidine scaffolds for developing new antimalarial drugs. Further exploration of this compound derivatives in this context is a logical next step to potentially enhance potency and selectivity.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Impact of Substituent Modifications on Biological Activity
The biological profile of piperidine-3-sulfonamide (B1358856) derivatives can be significantly altered by introducing or modifying substituents at various positions on the molecule. Key areas of modification include the piperidine (B6355638) nitrogen (N-substitution) and any associated aromatic or heteroaromatic rings.
The nitrogen atom of the piperidine ring is a common site for chemical modification to explore its impact on biological activity. Research into a series of sulfonamides bearing a piperidine nucleus has shown that substitution at this position can be detrimental to inhibitory potential. In a study evaluating compounds for activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, it was observed that N-ethyl substitution on the piperidine-sulfonamide core retarded the inhibitory potential of the molecules. researchgate.net The unsubstituted parent molecules were found to be comparatively more effective, suggesting that a free secondary amine on the piperidine ring may be favorable for the desired activity in that specific context. researchgate.net This indicates that steric bulk or alteration of the nitrogen's basicity through alkylation can lead to reduced interaction with the biological target.
Table 1: Effect of N-Substitution on Inhibitory Potential
| Compound Type | Substitution on Piperidine Nitrogen | Observed Activity | Source |
| Piperidine Sulfonamide Derivative | None (Unsubstituted) | Higher Inhibitory Potential | researchgate.net |
| Piperidine Sulfonamide Derivative | Ethyl Group | Retarded Inhibitory Potential | researchgate.net |
When an aromatic ring is incorporated into the sulfonamide structure (e.g., as a benzenesulfonamide (B165840) derivative attached to the piperidine), its substitution pattern plays a critical role in modulating biological activity. SAR studies on antibacterial sulfonamide derivatives containing a piperidine moiety have provided detailed insights. nih.gov
The position of halogen substituents on a benzene (B151609) ring was found to dramatically affect antibacterial potency. Derivatives with a substituent at the meta-position exhibited vastly superior activity compared to those with substitutions at the para- or ortho-positions. nih.gov Furthermore, the nature of the substituent is important; electron-donating groups at the para-position tended to enhance activity against certain pathogens, while electron-withdrawing groups at the same position were more effective against others. nih.gov However, introducing two halogen substituents on the benzene ring generally led to a reduction in biological activity compared to monosubstituted analogs. nih.gov
The integrity of the aromatic ring itself appears crucial. In the studied antibacterial series, replacing the benzene ring with a heterocyclic ring resulted in a dramatic decrease in activity, underscoring the importance of the benzenesulfonamide portion for the observed biological effect. nih.gov The interaction between the sulfonamide group and the adjacent aromatic ring, potentially through through-space NH–π interactions, can stabilize the conformation required for biological activity. nih.gov
Table 2: Influence of Aromatic Ring Substitution on Antibacterial Activity (EC₅₀ in µg/mL)
| Compound | Substituent on Benzene Ring | Activity against Xoo | Activity against Xac | Source |
| A4 | 2-Cl | 6.10 | 14.73 | nih.gov |
| A5 | 3-Cl | 3.18 | 8.82 | nih.gov |
| A6 | 4-Cl | 3.80 | 7.49 | nih.gov |
| A13 | 2,4-diCl | 6.84 | 11.25 | nih.gov |
| A19 | 4-CH₃ (electron-donating) | 3.62 | 12.71 | nih.gov |
| A12 | 4-CF₃ (electron-withdrawing) | 5.95 | 6.76 | nih.gov |
| A22 | Thiophene ring | 11.83 | 21.26 | nih.gov |
Conformational Analysis and Stereochemical Impact on SAR
The three-dimensional structure of (S)-piperidine-3-sulfonamide is a critical determinant of its biological function. The piperidine ring is not planar and typically adopts a stable chair conformation to minimize angle and torsional strain. smolecule.com This conformational rigidity is a key feature that governs how the molecule presents its functional groups for interaction with biological targets. smolecule.com
Stereochemistry at the 3-position of the piperidine ring is of paramount importance. The designation "(S)" refers to the specific spatial arrangement of the sulfonamide group. Enantiomers, such as the (S) and (R) forms of piperidine-3-sulfonamide, have identical chemical formulas but non-superimposable mirror-image structures. biomedgrid.combiomedgrid.com This difference in 3D arrangement can lead to significantly different biological activities, as molecular recognition at receptor or enzyme binding sites is highly stereoselective. smolecule.combiomedgrid.com The chiral center at the C3 position plays a crucial role in determining the binding affinity and selectivity of the molecule. smolecule.com One enantiomer may fit perfectly into a binding pocket, leading to a potent biological response, while the other may fit poorly or not at all, resulting in lower activity or even a different pharmacological effect. biomedgrid.comresearchgate.net
The sulfonamide group itself has preferred conformations. Studies on benzenesulfonamides have shown that the orientation of the amino group relative to the aromatic ring is influenced by nearby substituents. mdpi.com In the absence of steric hindrance, the amino group often lies perpendicular to the plane of the benzene ring. mdpi.com This preferred geometry, combined with the rigid chair conformation of the piperidine ring and the specific (S)-stereochemistry, creates a distinct three-dimensional pharmacophore that is essential for its biological interactions.
QSAR Modeling for Predictive Activity and Design Rationalization
QSAR studies aim to create a mathematical relationship between the chemical structure and biological activity of a series of compounds. This is achieved by correlating the activity with physicochemical descriptors that quantify properties like hydrophobicity, electronics, and steric bulk.
The electronic properties of substituents, which describe their electron-donating or electron-withdrawing nature, are critical for molecular interactions. These effects are often quantified using the Hammett constant (σ). As noted in SAR studies, the electronic character of substituents on an aromatic ring can determine the potency of piperidine sulfonamide derivatives. nih.gov QSAR equations can precisely model this influence, showing whether positive or negative σ values are correlated with increased activity.
Steric parameters describe the size and shape of substituents. Descriptors such as Taft's steric parameter (Es) and Verloop steric parameters quantify the bulkiness of a group. The size of substituents on the piperidine ring or associated aromatic systems can directly impact the molecule's ability to fit into a binding site. Bulky substituents may cause steric hindrance, preventing optimal binding and reducing activity. researchgate.net QSAR models incorporating these parameters can define the optimal size for substituents at different positions, guiding the design of analogs with improved geometric fit for their target.
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Analyses of (S)-Piperidine-3-sulfonamide Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This analysis is crucial for understanding the structural basis of inhibition and for structure-based drug design. While specific docking studies on the (S)-enantiomer are not widely published, extensive research on analogous sulfonamides and piperidine-containing structures provides a clear framework for its likely binding modes.
Docking analyses of sulfonamide-based inhibitors, particularly against enzymes like carbonic anhydrases (CAs) and dihydropteroate (B1496061) synthase (DHPS), have consistently identified a conserved set of interacting residues. The sulfonamide moiety is a primary pharmacophore that typically anchors the ligand to the active site.
For carbonic anhydrases, the deprotonated sulfonamide nitrogen coordinates directly with the catalytic zinc ion (Zn²⁺) in the active site. This interaction is fundamental to the inhibitory mechanism. The binding is further stabilized by a network of hydrogen bonds with "gatekeeper" residues. While data for the (S)-enantiomer is limited, studies on related compounds consistently highlight the importance of the following residues. smolecule.com
Table 1: Key Binding Site Residues for Sulfonamide Inhibitors in Carbonic Anhydrase II
| Residue | Role in Binding | Interacting Ligand Group |
| Zinc Ion (Zn²⁺) | Catalytic center, primary anchor point | Sulfonamide Nitrogen |
| Threonine 199 | Hydrogen bond donor/acceptor, stabilizes sulfonamide | Sulfonamide Oxygen/Nitrogen |
| Glutamic Acid 106 | Hydrogen bond acceptor, orients the ligand | Sulfonamide NH₂ |
| Leucine 198 | Forms part of a hydrophobic pocket | Piperidine (B6355638) Ring |
| Valine 121 | Contributes to hydrophobic interactions | Piperidine Ring |
| Phenylalanine 131 | Potential for weak hydrogen bonding or hydrophobic interactions | Piperidine Ring |
In the context of DHPS, the target for antibacterial sulfonamides, these compounds act as competitive inhibitors by mimicking the natural substrate, p-aminobenzoic acid (pABA). nih.gov The sulfonamide group interacts with key residues in the pABA binding pocket, effectively blocking the folate biosynthesis pathway. nih.gov
The stability and affinity of the ligand-target complex are governed by a combination of intermolecular forces. For this compound, these interactions can be dissected as follows:
Hydrogen Bonding: This is a critical interaction for sulfonamides. The sulfonamide group (-SO₂NH₂) is an excellent hydrogen bond donor (from the -NH₂) and acceptor (from the oxygens). nih.gov As noted, it forms key hydrogen bonds with residues like Threonine 199 and Glutamic Acid 106 in carbonic anhydrase. smolecule.com The piperidine nitrogen can also act as a hydrogen bond acceptor, depending on its protonation state and the local environment.
Van der Waals Forces: These are ubiquitous, non-specific attractive forces that occur between the ligand and protein atoms that are in close proximity. The piperidine ring, in particular, maximizes van der Waals contacts within hydrophobic sub-pockets of the active site. smolecule.com
π-π Stacking and Polar-π Interactions: While the piperidine ring itself is not aromatic, interactions with aromatic residues like Phenylalanine can occur. smolecule.com Furthermore, studies have shown that sulfonamide groups can participate in favorable NH-π interactions, where the sulfonamide's N-H bond points towards the electron-rich face of an aromatic ring. sdu.dk
Table 2: Summary of Intermolecular Interactions for this compound
| Interaction Type | Ligand Group Involved | Potential Protein Residues |
| Coordination Bond | Sulfonamide Nitrogen | Catalytic Metal Ion (e.g., Zn²⁺) |
| Hydrogen Bonding | Sulfonamide -NH₂, -SO₂ | Threonine, Glutamic Acid, Serine |
| Hydrophobic Interactions | Piperidine Ring | Leucine, Valine, Alanine |
| Van der Waals Forces | Entire Molecule | All proximal residues |
| NH-π Interactions | Sulfonamide -NH | Phenylalanine, Tyrosine, Tryptophan |
Molecular Dynamics Simulations to Understand Ligand-Protein Complexes
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the ligand-protein complex over time. MD simulations of piperidine- and sulfonamide-containing inhibitors have been used to validate docking results and to understand the conformational changes that may occur upon ligand binding. nih.govmdpi.com These simulations can calculate key parameters like the root-mean-square deviation (RMSD) of the ligand to assess its stability in the binding pocket and can help refine the understanding of the key intermolecular interactions that persist throughout the simulation.
Virtual Screening Approaches for Identification of Related Active Scaffolds
Virtual screening is a powerful computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. The this compound structure can serve as a template or query in these screening campaigns.
One common approach is scaffold hopping , where the core piperidine-sulfonamide scaffold is replaced with different chemical moieties that maintain a similar 3D arrangement of the key interacting groups (the pharmacophore). nih.gov This can lead to the discovery of novel chemical classes with similar biological activity but potentially improved properties. For example, a pharmacophore-assisted virtual screening study identified a piperidine-4-carboxamide moiety as a novel scaffold for inhibiting secretory glutaminyl cyclase, a target in Alzheimer's disease research. nih.gov This demonstrates the utility of the piperidine core in discovering new inhibitors through computational screening.
De Novo Design Strategies Guided by Computational Methods
De novo drug design involves the computational creation of novel molecular structures tailored to fit the binding site of a target protein. This process can be guided by the known binding mode of a fragment or an existing ligand like this compound.
Computational programs can use the piperidine ring or the sulfonamide group as a starting fragment, "growing" a new molecule atom-by-atom within the defined constraints of the active site. The software optimizes the geometry and adds functional groups to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein, leading to the design of entirely new and potentially more potent chemical entities that retain the essential binding characteristics of the original scaffold.
Investigational Potentials and Future Research Directions
Development of Novel (S)-Piperidine-3-sulfonamide Derivatives with Enhanced Research Utility
The core structure of this compound is a versatile scaffold for the development of new derivatives with tailored properties for scientific investigation. The piperidine (B6355638) ring is one of the most prevalent nitrogen-containing ring systems in FDA-approved drugs, highlighting its importance as a key active fragment in medicinal chemistry research. nih.gov By chemically modifying the piperidine nitrogen or the sulfonamide group, researchers can systematically alter the molecule's physicochemical properties to probe biological systems with greater precision.
For instance, research into novel sulfonyl piperidine carboxamide derivatives has shown that modifications can lead to compounds with significant antimicrobial activity. researchgate.netasianpubs.orgresearcher.life A study focused on synthesizing a series of novel sulfonamides derived from 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netasianpubs.org
Another area of development involves creating sulfonamide derivatives containing a piperidine moiety for use as potential bactericides in agriculture. nih.govresearchgate.net In one study, a series of such compounds were prepared and evaluated for their antibacterial potency against plant pathogens Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). nih.govmdpi.com The results indicated that most of the synthesized molecules displayed excellent in vitro antibacterial activity. nih.govresearchgate.net Notably, certain derivatives showed significantly better inhibitory activity than commercial agents like bismerthiazol (B1226852) and thiodiazole copper. nih.gov
These examples underscore the principle that the this compound scaffold can be systematically modified to generate a library of compounds. These derivatives, with their varied functionalities and stereochemistry, serve as valuable tools for exploring biological processes and identifying molecules with enhanced research utility. nih.gov
Table 1: In Vitro Antibacterial Activity of Selected Novel Piperidine Sulfonamide Derivatives
| Compound ID | Target Pathogen | EC₅₀ (µg/mL) | Reference Compound | EC₅₀ (µg/mL) of Reference |
|---|---|---|---|---|
| Molecule C₄ | Xanthomonas oryzae pv. oryzae (Xoo) | 2.02 | Bismerthiazol | 42.38 |
| Molecule C₄ | Xanthomonas oryzae pv. oryzae (Xoo) | 2.02 | Thiodiazole copper | 64.50 |
| Compound A₈ | Xanthomonas axonopodis pv. citri (Xac) | 4.74 | Bismerthiazol | 110.54 |
| Compound A₈ | Xanthomonas axonopodis pv. citri (Xac) | 4.74 | Thiodiazole copper | 121.40 |
Data sourced from studies on novel sulfonamide derivatives containing a piperidine moiety. nih.govmdpi.com
Exploration of Multi-Target Approaches and Polypharmacology in Research
Polypharmacology, the concept of designing single chemical agents that interact with multiple biological targets, is an expanding area of research for investigating complex biological systems. The versatile structure of sulfonamide derivatives makes them excellent candidates for the development of multi-target agents. nih.gov The inherent bioactivity of the sulfonamide functional group, combined with the structural diversity afforded by the piperidine scaffold, allows for the creation of compounds that can modulate several targets simultaneously.
Research has shown that sulfonamide-based compounds possess a wide spectrum of biological activities, including antibacterial, antiviral, antifungal, and anti-inflammatory properties. nih.govnih.gov This broad activity profile suggests that the sulfonamide motif is a privileged structure for interacting with a variety of biological targets. nih.gov
A promising strategy in this area is the development of hybrid molecules that combine the piperidine-sulfonamide core with other pharmacologically active fragments. This approach can lead to compounds that concurrently target different pathways. For example, research on novel bactericides has highlighted the potential for piperidine sulfonamide derivatives to target both the enzyme dihydropteroate (B1496061) synthase (DHPS) and the bacterial cell membrane. nih.govresearchgate.net DHPS is a critical enzyme in the folate biosynthesis pathway, which is essential for bacterial DNA synthesis and growth. nih.gov By also damaging cell membrane integrity, these compounds can exert a multi-pronged effect, which is a key principle of polypharmacology. nih.govresearchgate.net Such multi-target compounds are valuable research tools for understanding the interconnectedness of cellular pathways and for exploring novel mechanisms of action.
Strategies to Overcome Resistance Mechanisms in Antimicrobial and Antiviral Research
The emergence of resistance to antimicrobial and antiviral agents is a significant challenge in biomedical research. Understanding and overcoming these resistance mechanisms is crucial. In the context of sulfonamide-based compounds, a primary mechanism of bacterial resistance involves the target enzyme, dihydropteroate synthase (DHPS). nih.gov Resistance is often conferred by the acquisition of sul genes, which produce a version of the DHPS enzyme that is insensitive to sulfonamide inhibition. springernature.combiorxiv.org
Strategies to circumvent this resistance in a research setting include the rational design of new this compound derivatives that can effectively inhibit these resistant enzyme variants. This involves modifying the chemical structure to exploit different binding interactions within the enzyme's active site that are not present in the susceptible versions. springernature.com Another approach is the development of compounds that act via a different mechanism altogether or, as mentioned previously, engage multiple targets, making it more difficult for resistance to develop against both targets simultaneously. nih.govresearchgate.net
In antiviral research, resistance often arises from mutations in viral enzymes that are targeted by the therapeutic agent. alliedacademies.org For example, mutations in viral reverse transcriptase, protease, or neuraminidase can reduce the binding affinity of an inhibitor. alliedacademies.org Research into sulfonamides with heterocyclic components has shown activity against a range of viruses, including Ebola, Marburg, and various influenza viruses. mdpi.comnih.gov The development of novel this compound derivatives for antiviral research could focus on creating molecules with high potency and a high barrier to resistance. This can be achieved by designing compounds that bind to highly conserved regions of viral proteins, where mutations are less likely to occur without compromising viral fitness.
Advancements in Asymmetric Synthesis for Chiral Piperidine-Sulfonamides
The specific three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is critical for its interaction with biological targets. For this compound, the "(S)" designation refers to a specific enantiomer. The synthesis of enantiomerically pure chiral compounds is a key focus of modern organic chemistry. Recent advancements in asymmetric synthesis provide powerful tools for the efficient and selective production of chiral piperidine-sulfonamides.
Catalytic enantioselective methods are at the forefront of this field. These methods use small amounts of a chiral catalyst—be it a transition metal complex, an organocatalyst, or an enzyme—to produce large quantities of the desired enantiomer. researchgate.net For the synthesis of chiral piperidines, rhodium-catalyzed asymmetric reactions have proven effective. For example, a Rh-catalyzed asymmetric reductive Heck reaction has been developed to produce 3-substituted tetrahydropyridines with excellent enantioselectivity, which are precursors to chiral piperidines like the clinically used Niraparib. acs.org
Furthermore, significant progress has been made in the asymmetric synthesis of molecules containing a chiral sulfur center, which is relevant to the sulfonamide group. researchgate.netnih.gov Novel catalytic methods are continually being developed for the enantioselective creation of sulfoxides, sulfinamides, and other sulfur-containing functional groups. researchgate.netnih.gov These advanced synthetic strategies, including racemization-free coupling reagents, are crucial for accessing specific stereoisomers of piperidine-sulfonamide derivatives. rsc.org This allows researchers to meticulously study the structure-activity relationships and to determine how the specific stereochemistry of the piperidine ring and any potential chirality at the sulfur atom influence biological activity. nih.gov
Application of Artificial Intelligence and Machine Learning in this compound Research
AI can also be used for de novo drug design. Generative AI models can design entirely new molecules based on a set of desired criteria, such as high predicted affinity for a biological target and favorable physicochemical properties. crimsonpublishers.com These models could be used to generate novel this compound derivatives tailored for specific research applications. crimsonpublishers.com
Conclusion
Summary of Key Research Findings on (S)-Piperidine-3-sulfonamide
Research directly focused on this compound is not extensively detailed in the available literature. Most studies concentrate on more complex derivatives rather than the parent compound itself. However, based on the analysis of related structures and general chemical principles, several key points can be summarized.
The primary significance of this compound lies in its role as a chiral building block. The piperidine (B6355638) ring provides a three-dimensional structure that is crucial for designing molecules that can fit into specific biological targets like enzyme active sites or receptors. rsc.org The sulfonamide group is a well-established pharmacophore known for a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory effects. nih.govchemicalbook.com The combination of these two moieties in a single, stereochemically defined molecule makes it a valuable starting point for the synthesis of novel therapeutic agents.
Synthetic approaches to the piperidine-3-sulfonamide (B1358856) scaffold generally involve multi-step sequences. These can include the hydrogenation of a corresponding pyridine (B92270) precursor or the cyclization of a linear molecule containing both an amine and a precursor to the sulfonamide group. asianpubs.orgnih.gov The introduction and maintenance of the (S)-chirality at the C3 position is a critical challenge in these syntheses.
While direct evidence is sparse, the potential conversion of the sulfonamide group to other functional groups, such as an amine, would make this compound a plausible, albeit indirect, intermediate in the synthesis of compounds like (S)-3-(aminomethyl)piperidine. This transformation would open up further avenues for derivatization.
Outstanding Research Challenges and Opportunities for the Scaffold
The piperidine-3-sulfonamide scaffold, including the (S)-enantiomer, presents both challenges for chemists and significant opportunities for drug discovery.
Research Challenges:
Stereoselective Synthesis: Developing efficient, scalable, and cost-effective methods for the stereoselective synthesis of this compound remains a key challenge. Many current methods for creating substituted piperidines are complex and may not be suitable for large-scale industrial production. nih.govbldpharm.com
Lack of Detailed Characterization: There is a notable lack of comprehensive public data on the physicochemical properties (e.g., pKa, solubility) and detailed structural analysis (e.g., X-ray crystallography) of the parent this compound. Such data is fundamental for understanding its behavior and for its application in computational drug design.
Functional Group Compatibility: The reactivity of the sulfonamide and the secondary amine of the piperidine ring must be carefully managed during synthetic transformations to achieve selective derivatization at the desired position.
Research Opportunities:
Scaffold for Fragment-Based Drug Discovery (FBDD): The defined three-dimensional shape of this compound makes it an excellent candidate for use as a 3D fragment in FBDD campaigns, which aim to build potent drugs from smaller, simpler chemical starting points. rsc.org
Development of Novel Therapeutics: The proven biological activity of the sulfonamide group suggests that novel derivatives of this compound could be explored as potential treatments for a variety of diseases, including bacterial infections and cancer. nih.govmdpi.com
Exploration of New Chemical Space: By developing new synthetic routes to and from the piperidine-3-sulfonamide scaffold, chemists can access novel areas of chemical space, leading to the discovery of molecules with unique biological activities. The creation of fused heterocyclic systems from this scaffold is one such promising avenue. researchgate.net
Bioisosteric Replacement: The sulfonamide group can act as a bioisostere for an amide group, offering similar geometry but different metabolic stability and hydrogen bonding capabilities. This makes the this compound scaffold a valuable tool for modifying and optimizing existing drug candidates.
Q & A
Q. What are the common synthetic routes for (S)-Piperidine-3-sulfonamide, and how can reaction conditions be optimized?
this compound is typically synthesized via coupling reactions between piperidine derivatives and sulfonamide precursors. Key steps include:
- Functional group activation : Use of coupling reagents (e.g., EDC/HOBt) to facilitate amide bond formation.
- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents due to their inertness and ability to dissolve polar intermediates.
- Catalysts : Palladium-based catalysts may be employed for Suzuki-Miyaura cross-coupling when aryl groups are introduced. Optimization involves adjusting reaction temperature (e.g., 0–25°C for sensitive intermediates), stoichiometry, and purification via column chromatography or recrystallization .
Q. What analytical techniques are critical for characterizing this compound?
Structural and purity validation relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm stereochemistry and functional groups.
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is standard for research-grade compounds).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula confirmation.
- X-ray Crystallography : For absolute stereochemical assignment when crystallizable derivatives are available .
Advanced Research Questions
Q. How does stereochemistry at the piperidine ring influence the biological activity of this compound?
The (S)-enantiomer often exhibits distinct binding affinities due to spatial compatibility with chiral biological targets (e.g., enzymes or receptors). Methodological approaches include:
- Enantioselective synthesis : Chiral auxiliaries or asymmetric catalysis to isolate the (S)-form.
- Docking studies : Computational modeling (e.g., AutoDock Vina) to compare binding modes of (S) vs. (R) configurations.
- Biological assays : Testing enantiomers in vitro (e.g., enzyme inhibition assays) to correlate stereochemistry with potency .
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Contradictions may arise from variations in assay conditions or compound purity. Strategies include:
- Standardized protocols : Replicate experiments using identical cell lines (e.g., HEK293 for receptor studies) and controls.
- Meta-analysis : Compare datasets across studies, adjusting for variables like solvent (DMSO concentration) or incubation time.
- Orthogonal validation : Confirm activity via multiple assays (e.g., SPR for binding affinity and functional cAMP assays for GPCR modulation) .
Q. What strategies enhance the pharmacokinetic (PK) properties of this compound derivatives?
Structural modifications to improve solubility, metabolic stability, and bioavailability:
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to increase membrane permeability.
- LogP optimization : Incorporate polar substituents (e.g., hydroxyl or amine groups) to reduce lipophilicity.
- Metabolic blocking : Fluorination or deuteration at vulnerable sites to slow hepatic degradation. PK studies should include in vitro microsomal stability assays and in vivo rodent models to track half-life and clearance rates .
Methodological Considerations
Q. How should researchers design dose-response studies for this compound in preclinical models?
- Dose range : Start with 0.1–100 µM in vitro, adjusting based on IC50 values.
- In vivo dosing : Use allometric scaling from in vitro data (e.g., 1–30 mg/kg in mice).
- Endpoint selection : Measure biomarkers (e.g., protein phosphorylation for kinase targets) at multiple time points to assess durability .
Q. What computational tools are effective for predicting off-target interactions of this compound?
- Molecular docking : Tools like Schrödinger Suite or MOE to screen against structural databases (e.g., ChEMBL).
- Machine learning : QSAR models trained on sulfonamide datasets to predict cytotoxicity or promiscuity.
- Thermodynamic integration : Free-energy calculations to rank binding affinities for unintended targets .
Data Analysis and Reporting
Q. What statistical methods are recommended for analyzing high-throughput screening (HTS) data for this compound analogs?
- Z-factor analysis : Ensure assay robustness (Z > 0.5).
- Dose-response curve fitting : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50/IC50.
- False discovery rate (FDR) control : Apply Benjamini-Hochberg correction for multi-compound screens .
Q. How should researchers address batch-to-batch variability in this compound synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
